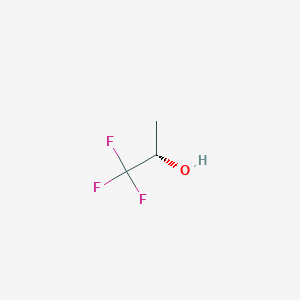

(S)-1,1,1-Trifluoro-2-propanol

Übersicht

Beschreibung

(S)-1,1,1-Trifluoro-2-propanol is a chiral fluorinated alcohol with the molecular formula C3H5F3O. This compound is notable for its unique structural features, which include a trifluoromethyl group attached to a secondary alcohol. The presence of fluorine atoms imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (S)-1,1,1-Trifluoro-2-propanol can be synthesized through several methods. One common approach involves the reduction of (S)-1,1,1-Trifluoro-2-propanone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs under mild conditions, yielding the desired alcohol with high enantiomeric purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of (S)-1,1,1-Trifluoro-2-propanone. This process is often carried out in the presence of a metal catalyst such as palladium on carbon, under controlled temperature and pressure conditions to ensure efficient conversion and high yield.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-1,1,1-Trifluoro-2-propanol undergoes various chemical reactions, including:

Oxidation: The alcohol can be oxidized to (S)-1,1,1-Trifluoro-2-propanone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

Reduction: It can be reduced to (S)-1,1,1-Trifluoro-2-propane using strong reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.

Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.

Major Products Formed:

Oxidation: (S)-1,1,1-Trifluoro-2-propanone.

Reduction: (S)-1,1,1-Trifluoro-2-propane.

Substitution: Corresponding halides such as (S)-1,1,1-Trifluoro-2-chloropropane or (S)-1,1,1-Trifluoro-2-bromopropane.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

(S)-1,1,1-Trifluoro-2-propanol serves as a crucial building block in the synthesis of various fluorinated organic compounds. Its reactivity allows it to participate in numerous chemical reactions that are essential for developing new materials and pharmaceuticals. The compound is particularly useful in:

- Organic Synthesis : It acts as an intermediate in the production of specialty chemicals and agrochemicals.

- Fluorination Reactions : The trifluoromethyl group enhances its utility in selective fluorination processes.

Biological Applications

In biological research, this compound is employed to investigate enzyme mechanisms and protein interactions. Its structural similarity to certain biological molecules allows it to mimic their behavior in biochemical studies. Key applications include:

- Enzyme Studies : The compound aids in understanding enzyme mechanisms due to its ability to interact with active sites.

- Ion Channel Modulation : Preliminary studies indicate its potential as an ion channel modulator, which could lead to therapeutic applications in neurological disorders such as dementia and depression .

Pharmaceutical Development

The pharmaceutical industry is increasingly exploring this compound for drug development. Its properties contribute to:

- Enhanced Metabolic Stability : The trifluoromethyl group improves the metabolic stability of drug candidates.

- Bioavailability Improvement : The compound's ability to penetrate biological membranes effectively enhances the bioavailability of therapeutic agents.

Industrial Uses

In industrial applications, this compound functions as a solvent and reagent in various chemical processes. Its unique properties make it suitable for:

- Specialty Chemicals Production : It is used in producing high-value chemicals that require specific reactivity profiles.

- Agrochemical Formulations : The compound plays a role in developing agrochemicals that benefit from enhanced efficacy and stability.

Case Studies

Numerous studies have highlighted the effectiveness of this compound in various applications:

- Biocatalytic Processes : Research has demonstrated scalable biocatalytic methods for synthesizing this compound from 1,1,1-trifluoroacetone using specific microorganisms like Hansenula polymorpha and Saccharomyces bayanus, achieving high optical purity .

- Neurological Research : Studies investigating the compound's effects on ion channels have shown promising results for treating neurological disorders by modulating neurotransmitter systems .

Wirkmechanismus

The mechanism by which (S)-1,1,1-Trifluoro-2-propanol exerts its effects is primarily through its interactions with biological molecules. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

®-1,1,1-Trifluoro-2-propanol: The enantiomer of (S)-1,1,1-Trifluoro-2-propanol, which may exhibit different biological activities due to its chiral nature.

1,1,1-Trifluoro-2-propanone: The oxidized form of this compound, used in similar synthetic applications.

1,1,1-Trifluoro-2-propane: The fully reduced form, which lacks the hydroxyl group and has different chemical properties.

Uniqueness: this compound is unique due to its combination of a trifluoromethyl group and a secondary alcohol, which imparts distinct reactivity and physical properties. Its chiral nature also allows for enantioselective applications, making it valuable in asymmetric synthesis and chiral resolution processes.

Biologische Aktivität

(S)-1,1,1-Trifluoro-2-propanol, a fluorinated alcohol with the molecular formula C3H5F3O, has garnered attention in various fields due to its unique chemical properties and potential biological applications. This compound is primarily used as an intermediate in the synthesis of pharmaceuticals and agrichemicals. Its biological activity is particularly relevant in the context of drug development and metabolic studies.

- Molecular Weight : 114.07 g/mol

- CAS Number : 3539-97-7

- Synonyms : (S)-Trifluoroisopropanol, (2S)-1,1,1-trifluoro-2-propanol

Synthesis and Production

This compound can be synthesized through various methods, including:

- Chemical Catalysis : Traditional methods involve the reduction of 1,1,1-trifluoroacetone using chemical catalysts.

- Biological Methods : Recent studies have focused on using microbial enzymes for the enantioselective reduction of 1,1,1-trifluoroacetone to produce this compound with high optical purity (up to 99% ee) .

Pharmacological Applications

This compound has been investigated for its potential as an ion channel modulator , which could be beneficial in treating neurological disorders. The compound's ability to influence ion channels may lead to new therapeutic strategies for conditions such as dementia and depression .

Metabolism Studies

Research into the metabolism of this compound has revealed important insights into its biological fate. In studies involving rabbits and rats:

- Major metabolites identified include N-acetyl-S-(3,3,3-trifluoro-2-hydroxypropyl)-L-cysteine and S-(3,3,3-trifluoro-2-hydroxypropanyl)mercaptolactic acid. These metabolites suggest a pathway involving glutathione conjugation for detoxification .

- The half-life of the compound was approximately 9.5 hours post-exposure, indicating a relatively quick elimination from the body .

Case Study 1: Enantioselective Reduction

A study demonstrated that using a specific strain of Hansenula polymorpha in a bioreactor led to a yield of 94.9% for this compound after 168 hours of fermentation. The optical purity achieved was 98.7% ee . This highlights the efficiency of biotechnological methods in producing high-purity compounds.

Case Study 2: Toxicological Assessment

A toxicological assessment involving inhalation exposure in rabbits showed that most metabolites were excreted within 12 hours after exposure to high concentrations (50,000 ppm). The study provided critical data for understanding occupational exposure limits and potential health risks associated with this compound .

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Optical Purity (%) | Notes |

|---|---|---|---|

| Chemical Catalysis | Varies | Varies | Traditional method; less eco-friendly |

| Microbial Reduction | 94.9 | 98.7 | Eco-friendly; high enantioselectivity |

| Asymmetric Transfer Hydrogenation | Up to 97 | High | Effective for chiral synthesis |

Eigenschaften

IUPAC Name |

(2S)-1,1,1-trifluoropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F3O/c1-2(7)3(4,5)6/h2,7H,1H3/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GILIYJDBJZWGBG-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426459 | |

| Record name | (2S)-1,1,1-Trifluoropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3539-97-7 | |

| Record name | (2S)-1,1,1-Trifluoropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-1,1,1-Trifluoropropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.